molecular formula C17H19KN3O3S+ B1662479 (s)-Omeprazole potassium CAS No. 161796-84-5

(s)-Omeprazole potassium

Katalognummer B1662479
CAS-Nummer: 161796-84-5
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: OVOALFXGAMNTCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Omeprazole is a proton pump inhibitor used to treat certain stomach and esophagus problems (such as acid reflux, ulcers). It works by decreasing the amount of acid your stomach makes . Potassium is a crucial mineral for the function of the heart and muscles .


Synthesis Analysis

The synthesis of omeprazole involves a multi-step process that includes the creation of the pyridine derivative and the benzimidazole core . Potassium, on the other hand, is a naturally occurring element that is not synthesized .


Molecular Structure Analysis

Omeprazole’s molecular structure consists of a benzimidazole core and a pyridine derivative . Potassium is a single atom element and does not have a molecular structure .


Chemical Reactions Analysis

Omeprazole acts as a proton pump inhibitor. It achieves this by blocking the final step in the production of gastric acid, thereby reducing stomach acidity . Potassium is involved in various bodily functions, including nerve signal transmission, muscle contraction, and fluid balance .


Physical And Chemical Properties Analysis

Omeprazole is a white to off-white crystalline powder that melts with decomposition at about 155°C. It is a weak base, freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water . Potassium is a soft, silvery-white metal, highly reactive and does not occur freely in nature .

Wissenschaftliche Forschungsanwendungen

Treatment of Gastroesophageal Reflux Disease (GERD)

Esomeprazole is commonly used in the treatment of GERD . GERD is a chronic condition where stomach acid frequently flows back into the tube connecting your mouth and stomach (esophagus). This acid reflux can irritate the lining of the esophagus .

Treatment of Duodenal Ulcers caused by H. pylori

Esomeprazole is effective in the treatment of duodenal ulcers caused by Helicobacter pylori . H. pylori is a type of bacteria that can cause a stomach infection and inflammation, leading to ulcers .

Prevention of Gastric Ulcers in those on Chronic NSAID Therapy

Patients on chronic NSAID therapy are at risk of developing gastric ulcers. Esomeprazole is used to prevent the formation of these ulcers .

Treatment of Gastrointestinal Ulcers associated with Crohn’s Disease

Crohn’s disease is an inflammatory bowel disease that causes inflammation of the digestive tract, leading to abdominal pain, severe diarrhea, fatigue, weight loss, and malnutrition. Esomeprazole is used in the treatment of gastrointestinal ulcers associated with this disease .

Treatment of Peptic Ulcers with or without H. pylori Infection

Esomeprazole has been found to be effective in the treatment of peptic ulcers with or without H. pylori infection . Peptic ulcers are open sores that develop on the inside lining of your stomach and the upper portion of your small intestine .

Treatment of Erosive Esophagitis

Esomeprazole has been compared with Fexuprazan in a phase III study for the treatment of erosive esophagitis . Erosive esophagitis is an inflammation of the esophagus that involves lesions or sores on the esophageal mucosa .

Treatment of Zollinger-Ellison Syndrome

Esomeprazole is used in the treatment of Zollinger-Ellison syndrome . This syndrome is a rare disorder characterized by one or more tumors in the pancreas, duodenum, or other tissues that surround the pancreas .

Treatment of Dyspepsia

Esomeprazole is used in the treatment of dyspepsia . Dyspepsia, also known as indigestion, is a condition of impaired digestion with symptoms including abdominal pain and discomfort, bloating, belching, nausea, and heartburn .

Wirkmechanismus

Target of Action

Esomeprazole potassium, also known as (S)-Omeprazole potassium, primarily targets the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This enzyme is also commonly referred to as the proton pump . It plays a crucial role in the final step of gastric acid production .

Mode of Action

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion . Therefore, esomeprazole’s duration of antisecretory effect persists longer than 24 hours .

Biochemical Pathways

The primary biochemical pathway affected by esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole disrupts the exchange of hydrogen ions (H+) for potassium ions (K+) in the stomach’s parietal cells . This disruption effectively suppresses gastric acid secretion .

Pharmacokinetics

Esomeprazole’s pharmacokinetics are time and dose-dependent . It is primarily metabolized in the liver via the CYP2C19 enzyme . The metabolites are primarily excreted in the urine, with less than 1% of the active drug being excreted . The time to peak concentration in adults is between 1.5 to 2 hours . The half-life of elimination varies with age, ranging from 0.42 to 1.22 hours .

Result of Action

The primary result of esomeprazole’s action is the suppression of gastric acid secretion . This makes it effective in the management of conditions such as gastroesophageal reflux disease (GERD), gastric ulcers, and conditions causing gastric acid hypersecretion . It is also used in combination with antibiotics for the eradication of H. pylori infections .

Action Environment

The action of esomeprazole can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP2C19 enzyme can affect the metabolism of esomeprazole, leading to variations in drug exposure . Additionally, the pH of the stomach can influence the stability and efficacy of esomeprazole . It’s also worth noting that long-term use of PPIs such as esomeprazole has been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

Safety and Hazards

Omeprazole is generally safe but can cause several side effects including headache, nausea, vomiting, diarrhea, stomach pain, gas, constipation, and fever . Potassium is generally safe for most people when taken in amounts naturally found in foods. But if too much is taken, it may cause stomach upset, diarrhea, and vomiting .

Zukünftige Richtungen

Research is ongoing into the long-term effects of proton pump inhibitors like omeprazole, particularly relating to kidney disease, bone fractures, and magnesium levels . For potassium, research is being conducted on the impact of potassium intake on health, particularly in relation to cardiovascular disease .

: Omeprazole : Potassium : Synthesis of Omeprazole : Potassium : Potassium and Health

Eigenschaften

IUPAC Name

potassium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFFPEFVSRGLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18KN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esomeprazole potassium

CAS RN

161796-84-5
Record name (S)-Omeprazole potassium; 6-Methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole potassium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-Omeprazole potassium
Reactant of Route 2
(s)-Omeprazole potassium
Reactant of Route 3
Reactant of Route 3
(s)-Omeprazole potassium
Reactant of Route 4
Reactant of Route 4
(s)-Omeprazole potassium
Reactant of Route 5
Reactant of Route 5
(s)-Omeprazole potassium
Reactant of Route 6
Reactant of Route 6
(s)-Omeprazole potassium

Q & A

Q1: How does (S)-omeprazole potassium enhance optical purity during synthesis?

A: Research demonstrates that optical purity of (S)-omeprazole potassium, synthesized via enantioselective oxidation of pyrmetazole using (1R)-(−)-10-camphorsulfonyloxaziridine, can be significantly improved. [] This enhancement is achieved through a carefully designed reslurrying process using methanol as the solvent. [] This process effectively removes impurities and enriches the final product with the desired (S)-enantiomer.

Q2: What are the structural characteristics of (S)-omeprazole potassium?

A: (S)-Omeprazole potassium is a specific crystalline form of the (S)-enantiomer of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole potassium salt. [, , ] This new crystalline form exhibits distinct properties compared to other forms of omeprazole.

Q3: What innovative methods exist for synthesizing (S)-omeprazole potassium?

A: Novel synthesis methods have been developed for preparing (S)-omeprazole potassium. One approach focuses on utilizing inexpensive and readily available starting materials, such as water and common organic solvents. [] This method also employs a cost-effective magnesium source to produce a specific hydrated form of (S)-omeprazole. [] Furthermore, the process utilizes a simple and efficient enantioselective oxidation to ensure high optical purity of the final compound. []

Q4: Are there alternative salt forms of (S)-omeprazole, and how are they prepared?

A: Yes, besides the potassium salt, there's (S)-omeprazole magnesium dihydrate. [] A specific method involves dissolving (S)-omeprazole potassium in dimethylformamide and reacting it with magnesium chloride hexahydrate. [] The resulting mixture undergoes extraction to isolate the salts, followed by precipitation of crystalline (S)-omeprazole magnesium dihydrate using an antisolvent like acetone, methyl isobutyl ketone, ethyl acetate, or methyl tert-butyl ether. []

Q5: What is the significance of developing a new crystalline form of (S)-omeprazole potassium?

A: The development of a new crystalline form of (S)-omeprazole potassium is significant due to its potential to offer improved pharmaceutical properties compared to existing forms. [] These improvements may include enhanced solubility, stability, bioavailability, and processability, ultimately leading to a more effective and convenient medication for patients.

Q6: What are the applications of (S)-omeprazole potassium in pharmaceutical preparations?

A: (S)-Omeprazole potassium, being an effective inhibitor of gastric acid secretion, holds promise in treating various gastrointestinal disorders. [] Its incorporation into pharmaceutical formulations enables the development of medications targeting conditions like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.